![molecular formula C14H12N4O3 B14516616 2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide CAS No. 62526-16-3](/img/structure/B14516616.png)
2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide is an organic compound that belongs to the class of hydrazones. It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with a carbonyl compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide typically involves the reaction of 4-nitrophenylhydrazine with N-phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反应分析
Types of Reactions
2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazone group can be reduced to a hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 2-[2-(4-Aminophenyl)hydrazinylidene]-N-phenylacetamide.
Reduction: 2-[2-(4-Nitrophenyl)hydrazine]-
属性
CAS 编号 |
62526-16-3 |
|---|---|
分子式 |
C14H12N4O3 |
分子量 |
284.27 g/mol |
IUPAC 名称 |
2-[(4-nitrophenyl)hydrazinylidene]-N-phenylacetamide |
InChI |
InChI=1S/C14H12N4O3/c19-14(16-11-4-2-1-3-5-11)10-15-17-12-6-8-13(9-7-12)18(20)21/h1-10,17H,(H,16,19) |
InChI 键 |
LDEFMALMRXSCMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


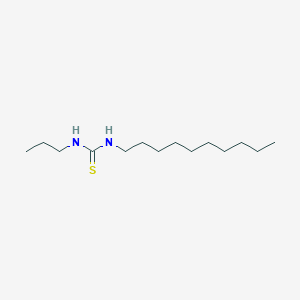
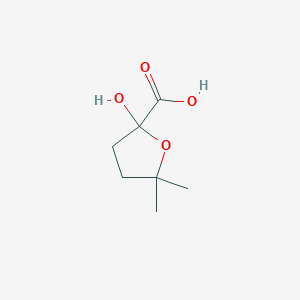

![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
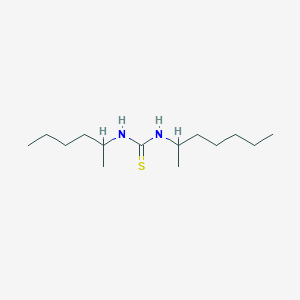
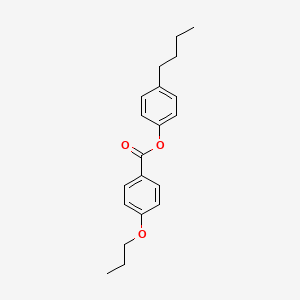
![Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid](/img/structure/B14516554.png)

![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
![1,5-Dinitro-2,4-bis[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14516566.png)

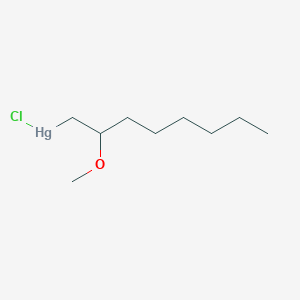
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)

